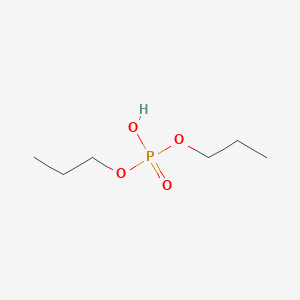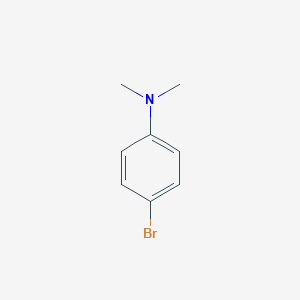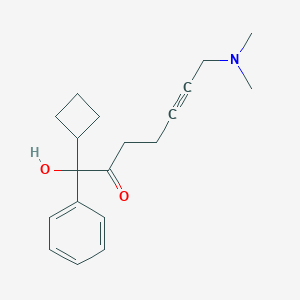
Dipropyl hydrogen phosphate
Vue d'ensemble
Description
Dipropyl hydrogen phosphate is a chemical compound with the molecular formula C6H15O4P . It is also known by other names such as Dipropyl phosphate . The molecule contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 phosphate .
Synthesis Analysis
The synthesis of dialkyl hydrogen phosphites, which are similar to dipropyl hydrogen phosphate, has been described in a patent . The process involves the reaction between alcohol and phosphorus trichloride in the presence of an inert solvent . Another synthetic route involves salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Molecular Structure Analysis
The molecular structure of Dipropyl hydrogen phosphate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The carbon atoms in the chemical structure of Dipropyl hydrogen phosphate are implied to be located at the corners .
Applications De Recherche Scientifique
Flame Retardants and Environmental Exposure
Dipropyl hydrogen phosphate, as a part of organophosphate flame retardants (PFRs), has been extensively used in consumer products. Its environmental persistence and health risks, particularly in prenatal exposure, have been a significant research focus. Studies have detected PFRs in house dust and measured their metabolites in urine samples, indicating widespread exposure. One notable study conducted on pregnant women in California found PFRs, including potentially carcinogenic variants, in most dust samples. The study emphasized the importance of understanding PFR exposure and health risks, especially considering evolving fire safety regulations and changes in chemical flame retardant use (Castorina et al., 2017).
Graphene Oxide Reduction
Dipropyl hydrogen phosphate has been utilized in novel applications like the reduction of graphene oxide nanosheets. A study demonstrated the use of dipotassium hydrogen phosphate as an effective and environmentally friendly reducing agent for this purpose. This approach avoids the use of toxic and hazardous reducing agents typically employed, making it an innovative method for mass production of graphene (Zhang et al., 2013).
Neurodevelopmental Impact
Research has also been conducted on the potential neurodevelopmental impacts of PFRs. Another study from the CHAMACOS cohort analyzed PFR metabolites in pregnant women and assessed the neurodevelopment of their children. This study is significant as it is one of the first to explore the potential neurodevelopmental outcomes linked to PFR and FM 550® exposures in pregnant women and children (Castorina et al., 2017).
Phosphoric Esters in Biochemical Research
The role of phosphoric esters and anhydrides, including compounds like dipropyl hydrogen phosphate, is pivotal in biochemical research and medical therapy. These compounds are fundamental in the genetic materials (DNA or RNA), coenzymes, and many intermediary metabolites like nucleotides and glycosyl phosphates. A study highlighted the importance of monitoring these active phosphate metabolites to understand various biological processes or drug mechanisms (Sheng et al., 2021).
Soil Remediation
Dipropyl hydrogen phosphate and related compounds have been investigated for their roles in soil remediation, specifically in the immobilization of heavy metals in contaminated soil. A study employing potassium dihydrogen phosphate and dipotassium hydrogen phosphate in soil treatment demonstrated significant decreases in the mobility and availability of lead and cadmium, highlighting the potential of phosphates in environmental remediation (Yuan et al., 2016).
Orientations Futures
The future directions of research on Dipropyl hydrogen phosphate and similar compounds could involve further exploration of their synthesis, mechanisms of action, and potential applications. For instance, dialkyl dithiophosphinates, which are similar to dipropyl hydrogen phosphate, have been used in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .
Propriétés
IUPAC Name |
dipropyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKQJEWZVQFGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883752 | |
| Record name | Phosphoric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl hydrogen phosphate | |
CAS RN |
1804-93-9 | |
| Record name | Dipropyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41L9R5980C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)



![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)

